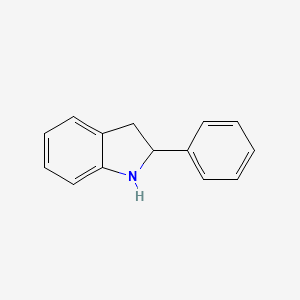

2-Phenylindoline

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPFOJPRFUSEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949089 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26216-91-1 | |

| Record name | 2-Phenylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26216-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026216911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenylindoline and Its Derivatives

Classical and Contemporary Cyclization Strategies

Traditional methods for constructing the indole (B1671886) nucleus often rely on acid- or base-catalyzed intramolecular cyclizations. These foundational reactions have been refined over decades to improve yields and expand their substrate scope.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. bhu.ac.in The synthesis of 2-phenylindole (B188600) via this protocol typically involves the acid-catalyzed reaction of phenylhydrazine (B124118) with acetophenone (B1666503). slideshare.netvaia.com The initial step is a condensation reaction to form an intermediate phenylhydrazone. slideshare.net This intermediate then undergoes a slideshare.netslideshare.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the 2-phenylindole product. testbook.com

A variety of acid catalysts can be employed, including Brønsted acids like polyphosphoric acid, hydrochloric acid, and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). testbook.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency. For instance, a solvent-free procedure using anhydrous zinc chloride and a few drops of acetic acid at 180°C has been reported to produce 2-phenylindole in high yield within 15 minutes. chemicalbook.com Another approach uses polyphosphoric acid, prepared from orthophosphoric acid and phosphorus pentoxide, to facilitate the cyclization of the acetophenone phenylhydrazone intermediate. youtube.com

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Acetophenone | Anhydrous ZnCl₂, Acetic Acid | 180°C, 15 min, solvent-free | 86% | chemicalbook.com |

| Phenylhydrazine, Acetophenone | Polyphosphoric Acid, Sulfuric Acid | Heating | Not specified | slideshare.net |

| Phenylhydrazine, 2-Bromoacetophenone | Acid catalyst | Heating under reflux, 2-4 hours | Not specified | testbook.com |

The Madelung synthesis, first reported by Walter Madelung in 1912, provides a route to indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.orgpcbiochemres.com The original report specifically described the synthesis of 2-phenylindole from N-benzoyl-o-toluidine using two equivalents of sodium ethoxide in an airless, heated environment. wikipedia.orgpcbiochemres.com

This method is generally limited to the preparation of indoles that can withstand vigorous reaction conditions, which typically involve strong bases like sodium or potassium alkoxides and temperatures ranging from 200–400 °C. wikipedia.orgpcbiochemres.com The reaction proceeds via the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl carbon. wikipedia.org Due to these harsh requirements, the classical Madelung synthesis is not suitable for substrates with sensitive functional groups. bhu.ac.in Modern variations have been developed that employ organolithium bases like n-butyllithium or lithium diisopropylamide under milder conditions, expanding the utility of this synthesis. bhu.ac.inresearchgate.net

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline (B41778) and a ketone functionalized with a thioether group. wikipedia.org The reaction mechanism involves three main steps. First, the aniline is oxidized with an agent like tert-butyl hypochlorite (B82951) (tBuOCl) to form a chloramine. Next, the keto-thioether is added, typically at low temperatures (e.g., -78 °C), to generate a sulfonium (B1226848) ion. Finally, the addition of a base, such as triethylamine, deprotonates the sulfonium ion to form an ylide. This ylide undergoes a rapid slideshare.netwikipedia.org-sigmatropic rearrangement, which, after a condensation step, yields the 3-thiomethyl-substituted indole product. wikipedia.org The thiomethyl group at the C3-position can subsequently be removed using Raney nickel. wikipedia.org

While this method is highly versatile, it is noted that electron-rich anilines tend to fail. wikipedia.org The R² substituent on the keto-thioether works best as an aryl group, making this method theoretically applicable to the synthesis of the 2-phenylindole scaffold, although specific examples directly yielding 2-phenylindoline are less commonly cited than for other methods. wikipedia.orgacs.org

The Bischler-Möhlau indole synthesis is a classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. wikipedia.orgchemeurope.com The reaction mechanism is complex; it begins with the formation of an α-anilino ketone intermediate, which then reacts with a second molecule of aniline. Subsequent electrophilic cyclization and elimination of an aniline molecule lead to the formation of the indole ring. chemeurope.comnih.gov

Historically, this reaction has been hampered by the need for harsh conditions, which often resulted in low yields and unpredictable regioselectivity. wikipedia.orgnih.gov However, recent advancements have led to the development of milder and more efficient protocols. For example, the use of microwave irradiation has been shown to significantly improve the synthesis of 2-arylindoles. A solvent-free, one-pot procedure involving microwave irradiation of a 2:1 mixture of an aniline and a phenacyl bromide can produce 2-phenylindoles in good yields. sciforum.net

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| N-phenacylaniline, Anilinium bromide | Microwave (540 W), 1 min, 3 drops DMF | 71% | sciforum.net |

| Aniline, Phenacyl bromide (2:1 mixture) | Microwave (600 W), 1 min, 3 drops DMF, one-pot | Improved yields (52-75% for various derivatives) | sciforum.net |

Gassman Indole Synthesis Variations

Catalytic Approaches in this compound Synthesis

To overcome the limitations of classical methods, modern synthetic chemistry has increasingly turned to transition-metal catalysis. Palladium-catalyzed reactions, in particular, offer powerful and versatile tools for constructing the indole framework under milder conditions.

Palladium-catalyzed heteroannulation reactions have emerged as a highly convenient strategy for synthesizing 2-substituted indoles. nih.gov A prominent example is the domino reaction sequence involving a Sonogashira cross-coupling followed by an intramolecular cyclization. tandfonline.com This process typically starts with the coupling of an o-haloaniline (e.g., o-iodoaniline) with a terminal alkyne, such as phenylacetylene. nih.govspuvvn.edu

The reaction is generally catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and a base. nih.govlibretexts.org The mechanism proceeds in two main stages: first, a standard Sonogashira coupling forms a 2-alkynylaniline intermediate. This is followed by an intramolecular cyclization (heteroannulation) where the aniline's nitrogen atom attacks the alkyne, a step also catalyzed by the palladium complex, to form the indole ring. nih.govnih.gov This one-pot approach provides an efficient route to various 2-phenylindole derivatives. nih.govspuvvn.edu Researchers have developed numerous catalytic systems, including robust silica-supported palladium catalysts that can function without a copper co-catalyst or N-protection, highlighting the ongoing efforts toward more sustainable and efficient synthetic protocols. thieme-connect.com

| Reactants | Catalytic System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | DMF, Triethylamine | Room Temp, 12 h | 78% | nih.gov |

| o-Iodoaniline, Phenylacetylene | Silica-supported Pd catalyst | Piperidine (base and solvent) | Not specified | Quantitative | thieme-connect.com |

| N-acetyl-2-iodoaniline, Phenylacetylene | Cu@N-C catalyst | DMSO, Na₂CO₃ | 120°C, 12 h | 88% (deprotected) | tandfonline.com |

| o-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂, InBr₃ | Acetonitrile, Triethylamine | Reflux, 3 h | 94% | figshare.com |

Asymmetric Catalysis for Chiral this compound Derivatives

The enantioselective synthesis of chiral indolines, including this compound, is of significant interest due to their prevalence in biologically active natural products and synthetic compounds. Asymmetric catalysis offers a powerful and atom-economical approach to access these valuable molecules with high enantiopurity. A variety of transition metal-based catalytic systems have been developed for the asymmetric hydrogenation of indoles, which is a direct route to chiral indolines. dicp.ac.cnchinesechemsoc.org

Iridium complexes, in particular, have emerged as highly effective catalysts for this transformation. Cationic iridium complexes featuring chiral N,P ligands, such as PHOX, have demonstrated high efficiency in the asymmetric hydrogenation of N-protected indoles, affording excellent enantioselectivities. dicp.ac.cn Notably, these iridium-based systems often operate effectively without the need for base additives, which are sometimes required for rhodium and ruthenium catalysts. dicp.ac.cn The catalysts also exhibit good air and moisture stability, adding to their practical advantages. dicp.ac.cn

For unprotected indoles, a significant challenge has been the low reactivity and enantioselectivity in asymmetric hydrogenation, especially for 2-aryl substituted indoles. chinesechemsoc.org However, recent advancements have shown that iridium catalysts paired with specific ligands, such as bisphosphine-thiourea ligands (e.g., ZhaoPhos), can effectively hydrogenate challenging unprotected 2-arylindoles with high yields and excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org This system often employs a Brønsted acid co-catalyst to activate the indole substrate by forming an iminium ion, thereby breaking the aromaticity and facilitating hydrogenation. chinesechemsoc.orgchinesechemsoc.org

The choice of the nitrogen protecting group on the indole substrate can significantly influence the outcome of the asymmetric hydrogenation. For instance, N-Boc and N-acetyl groups have been successfully employed in iridium-catalyzed hydrogenations, leading to high conversions and enantioselectivities. dicp.ac.cn In some cases, N-tosyl protected indoles have also been hydrogenated with remarkable enantioselectivity. dicp.ac.cn

The development of phosphine-phosphite (P-OP) ligands has also contributed to the field, with iridium complexes of these ligands showing high reactivity in the asymmetric hydrogenation of unprotected indoles. nih.gov This approach also utilizes a Brønsted acid to promote the isomerization of the indole to its more reactive iminium tautomer. nih.gov

Table 1: Selected Examples of Ir-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Indoline (B122111) Derivatives

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cationic Ir-PHOX | N-Boc-2-methylindole | N-Boc-2-methylindoline | High | High | dicp.ac.cn |

| Ir/ZhaoPhos/TsOH·H₂O | 2-Phenyl-1H-indole | (R)-2-Phenylindoline | 87 (conversion) | 94 | chinesechemsoc.org |

| Ir/ZhaoPhos/TsOH·H₂O | 2-(Thiophen-2-yl)-1H-indole | (R)-2-(Thiophen-2-yl)indoline | 95 | 95 | chinesechemsoc.org |

| Ir/P-OP/Brønsted Acid | Unprotected Indoles | Enantioenriched Indolines | - | up to 91 | |

| Cationic Ir with Chiral N,P Ligands | N-Acetyl-2-phenylindole | N-Acetyl-2-phenylindoline | High | High | dicp.ac.cn |

Metalloradical Catalysis in Stereoselective Indoline Formation

A novel and powerful strategy for the stereoselective synthesis of chiral indolines involves metalloradical catalysis (MRC). This approach utilizes metal complexes, typically cobalt(II) porphyrins, to homolytically activate diazo compounds, generating metal-stabilized organic radicals. researchgate.net These radical intermediates can then undergo a variety of transformations, including intramolecular C-H alkylation, to construct the indoline scaffold with high stereocontrol. researchgate.netnih.gov

Specifically for indoline synthesis, a cobalt(II)-based metalloradical system can activate ortho-aminoaryldiazomethanes at room temperature. nih.govnih.gov This generates a radical species that undergoes enantioselective intramolecular radical alkylation of C(sp³)–H bonds, leading to the formation of 2-substituted indolines in high yields and with excellent enantioselectivities. nih.govnih.gov A key aspect of this methodology is the design of chiral ligands, such as D₂-symmetric chiral amidoporphyrins, which effectively control the stereochemistry of the radical cyclization. nih.gov

The mechanism of this transformation is proposed to proceed through a stepwise radical pathway. nih.gov The cobalt(II) catalyst reacts with the diazo compound to form a cobalt(III)-carbene radical intermediate. nih.govthieme-connect.com This is followed by an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from a C-H bond to the carbene radical, generating a more stable benzylic radical. nih.govthieme-connect.com Subsequent radical rebound or ring closure then forms the C-C bond of the indoline ring. thieme-connect.com

This metalloradical approach is notable for its functional group tolerance and its applicability to a range of substrates, including those with heteroaryl groups. nih.gov The reactions are typically carried out under mild conditions and provide a unique pathway for the construction of chiral indolines through a C-C bond-forming strategy. nih.gov

Table 2: Cobalt-Catalyzed Metalloradical Synthesis of Chiral Indolines

| Catalyst System | Substrate Type | Key Transformation | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Co(II)/2,6-DiPhO-QingPhyrin | ortho-Aminoaryldiazomethanes | Enantioselective radical alkylation of C(sp³)–H bonds | Chiral 2-substituted indolines | High | Excellent | nih.govsci-hub.se |

| [CoII(TPP)] | o-Aminobenzylidine N-tosylhydrazones | Intramolecular 1,5-hydrogen atom transfer followed by radical rebound | Functionalized indolines | Quantitative | - | nih.gov |

| Co(II)/Chiral Amidoporphyrin | ortho-Aminoaryldiazomethanes | Stereoselective radical alkylation of C(sp³)–H bonds | Chiral indolines | High | Excellent | nih.govnih.gov |

Ir-Catalyzed Asymmetric Hydrogenation of 2-Arylindoles

The iridium-catalyzed asymmetric hydrogenation of 2-arylindoles represents a significant advancement in the synthesis of chiral 2-arylindolines. chinesechemsoc.orgchinesechemsoc.org While the hydrogenation of N-protected indoles has been well-established, the direct asymmetric hydrogenation of unprotected 2-arylindoles has historically been a major challenge due to the high stability of the aromatic indole ring and the potential for catalyst poisoning by the product. dicp.ac.cnchinesechemsoc.orgnih.gov

A breakthrough in this area was achieved using a catalytic system composed of an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral bisphosphine-thiourea ligand, notably ZhaoPhos. chinesechemsoc.orgchinesechemsoc.org This system, in the presence of a Brønsted acid like p-toluenesulfonic acid (TsOH), has proven to be highly effective for the hydrogenation of a variety of unprotected 2-arylindoles, affording the corresponding indolines in high yields and with excellent enantioselectivities (up to 99% ee). chinesechemsoc.orgchinesechemsoc.org

The role of the Brønsted acid is crucial for the success of this reaction. It is believed to protonate the indole at the C3 position, forming an iminium ion intermediate. chinesechemsoc.orgacs.org This disrupts the aromaticity of the indole ring, making the C2=N double bond susceptible to hydrogenation. chinesechemsoc.orgacs.org The chiral ligand on the iridium center then directs the hydrogenation to occur stereoselectively.

The scope of this methodology is broad, tolerating various substituents on both the phenyl ring and the indole nucleus. chinesechemsoc.org For instance, substrates with electron-donating or electron-withdrawing groups on the phenyl ring, as well as those with substituents on the indole backbone, are all hydrogenated with high efficiency and stereocontrol. chinesechemsoc.org The reaction conditions are typically mild, involving moderate hydrogen pressures and temperatures. chinesechemsoc.org The robustness of this catalytic system is further demonstrated by its successful application on a gram scale, highlighting its potential for practical synthesis. chinesechemsoc.org

Table 3: Ir/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of Unprotected 2-Arylindoles

| Substrate (1H-Indole) | Product (Indoline) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 2-Phenyl | (R)-2-Phenylindoline | 94 (conversion) | 94 | chinesechemsoc.org |

| 2-(4-Methoxyphenyl) | (R)-2-(4-Methoxyphenyl)indoline | >99 (conversion), 98 (yield) | 93 | chinesechemsoc.org |

| 2-(4-Chlorophenyl) | (R)-2-(4-Chlorophenyl)indoline | >99 (conversion), 98 (yield) | 95 | chinesechemsoc.org |

| 2-(Naphthalen-2-yl) | (R)-2-(Naphthalen-2-yl)indoline | >99 (conversion), 96 (yield) | 96 | chinesechemsoc.org |

| 2-(Thiophen-2-yl) | (R)-2-(Thiophen-2-yl)indoline | >99 (conversion), 95 (yield) | 95 | chinesechemsoc.org |

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Environmentally Benign Protocols

In recent years, the development of solvent-free synthetic methods has gained considerable attention due to economic and environmental concerns associated with the use of organic solvents. sciforum.net For the synthesis of 2-phenylindole, the precursor to this compound, solvent-free approaches based on the Bischler indole synthesis have been developed. sciforum.netorganic-chemistry.org These methods often utilize microwave irradiation to promote the reaction between anilines and phenacyl bromides in the solid state, thereby eliminating the need for a solvent. sciforum.netorganic-chemistry.org

One such protocol involves the solid-state reaction of anilines and phenacyl bromides in the presence of sodium bicarbonate to form N-phenacylanilines. organic-chemistry.org Subsequent microwave irradiation of these intermediates provides 2-arylindoles in good yields. organic-chemistry.org A one-pot variation of this method, where a mixture of the aniline and phenacyl bromide is directly irradiated, offers a simplified experimental procedure and can lead to improved yields. sciforum.net This solvent-free approach is advantageous as it avoids the use of potentially toxic metal catalysts and does not require nitrogen-protecting groups. organic-chemistry.org

Another green approach involves mechanochemistry, where reactions are induced by grinding the reactants together, often in the presence of a solid catalyst or support. researchgate.net This technique has been successfully applied to the synthesis of various indole derivatives, offering a simple, fast, and environmentally benign alternative to traditional solution-phase synthesis. researchgate.nettandfonline.com For instance, the Fischer indolization has been effectively carried out under solvent-free mechanochemical conditions. researchgate.net

Utilization of Renewable Reaction Media

The replacement of traditional, petroleum-derived organic solvents with renewable and more environmentally benign alternatives is a key tenet of green chemistry. mdpi.com In the context of this compound synthesis and related transformations, several renewable solvents have been explored.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Heterogeneous catalytic hydrogenation of unprotected indoles to indolines has been successfully carried out in water, using a Pt/C catalyst and a Brønsted acid activator like p-toluenesulfonic acid. nih.govacs.org This method provides excellent yields of various substituted indolines and represents a significant step towards a greener synthesis. nih.govacs.org

Bio-based solvents, derived from the processing of biomass, offer another promising class of renewable reaction media. mdpi.com Examples include ethanol (B145695), ethyl lactate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com These solvents are often biodegradable and have a lower environmental impact than their petrochemical counterparts. mdpi.com For instance, mixtures of water and ethanol have been used for the sustainable synthesis of indoles. The use of bio-based solvents like ethyl acetate (B1210297), which can be produced from renewable resources, has also been explored in asymmetric organocatalysis. mdpi.com

Deep eutectic solvents (DESs) are another class of green solvents that have gained interest. researchgate.net These are mixtures of compounds, such as a quaternary ammonium (B1175870) salt and a hydrogen bond donor, that have a significantly lower melting point than the individual components. researchgate.net DESs are often biodegradable, have low toxicity, and can be prepared from renewable resources. researchgate.net They have been successfully used for the extraction of indole from model wash oil, demonstrating their potential as a green alternative to conventional organic solvents in separation processes. researchgate.net

Furthermore, the use of renewable solvents has been investigated in various transition-metal-catalyzed reactions that are relevant to the synthesis of 2-phenylindole derivatives. For example, palladium-catalyzed carbonylation reactions have been successfully performed in renewable solvents like limonene, p-cymene, and 2-MeTHF. acs.org

Development of Non-Toxic and Recyclable Catalytic Systems

The development of non-toxic and recyclable catalysts is a cornerstone of green and sustainable chemistry. acs.org This is particularly relevant in the synthesis of fine chemicals and pharmaceuticals, where the removal of toxic metal residues from the final product is a critical issue.

In the context of this compound and its precursors, significant efforts have been made to develop heterogeneous catalytic systems that are both effective and recyclable. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the advantage of easy separation from the reaction mixture by filtration or centrifugation. mdpi.com This facilitates catalyst recycling and minimizes product contamination.

For the synthesis of 2-phenylindole via Sonogashira coupling followed by intramolecular heteroannulation, various supported palladium catalysts have been developed. These include palladium supported on activated carbon (Pd/C), silica (B1680970) (Pd/SiO₂), and zeolites (Pd/NaY). mdpi.comsemanticscholar.orgua.es Bimetallic catalysts, such as Pd-Cu supported on various materials, have also shown high activity and selectivity in these reactions. semanticscholar.orgua.es While early examples of Pd/C catalysis showed deactivation upon recycling, newer systems, such as those supported on magnetite (Fe₃O₄), have demonstrated improved recyclability. mdpi.comua.es

Carbon nanotubes (CNTs) have also been used as a support for metal catalysts. For example, a CNT-supported copper/nickel oxide catalyst has been developed for decarboxylative cross-dehydrogenative coupling reactions and has shown excellent reusability over multiple reaction cycles. researchgate.net

The use of non-toxic and earth-abundant metals as catalysts is another important aspect of green chemistry. rsc.org While much of the research on indole synthesis has focused on precious metals like palladium and iridium, there is growing interest in developing catalytic systems based on more abundant and less toxic metals such as copper and cobalt. nih.govresearchgate.net For instance, cobalt porphyrin complexes, which are relatively inexpensive and air-stable, have been used as catalysts in the metalloradical synthesis of indolines. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in drug discovery and development. Various sophisticated techniques have been established to achieve high levels of stereocontrol.

Kinetic Resolution Techniques for 2-Arylindolines

Kinetic resolution is a powerful strategy for separating enantiomers of racemic 2-arylindolines. This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product.

One notable method involves the use of a chiral organolithium base. The kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines can be achieved by treatment with n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine (B7772259) in toluene (B28343) at low temperatures (-78 °C), followed by quenching with an electrophile. researchgate.netresearchgate.netnih.gov This process yields both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. researchgate.netresearchgate.net For instance, the kinetic resolution of N-Boc-2-phenylindoline using this method allows for the recovery of the starting material with high enantiopurity, while also producing enantioenriched 2,2-disubstituted indolines. researchgate.netnih.gov The efficiency of this resolution is highlighted by the ability to obtain either enantiomer of the 2,2-disubstituted products with high selectivity by using the same enantiomer of the chiral ligand, (-)-sparteine. nih.gov

Another effective kinetic resolution technique is the palladium-catalyzed asymmetric allylic amination. This method has been successfully applied to the kinetic resolution of various indolines, providing both the N-allylated indoline and the unreacted indoline in high yields and with significant enantioselectivity. acs.org

Table 1: Kinetic Resolution of N-Boc-2-arylindolines using n-BuLi/(-)-sparteine

| Starting Material | Electrophile | Product | Enantiomeric Ratio (er) of Unreacted SM | Enantiomeric Ratio (er) of Product | Reference |

|---|---|---|---|---|---|

| N-Boc-2-phenylindoline | MeOCOCl | N-Boc-2-methoxycarbonyl-2-phenylindoline | 95:5 | 96:4 | researchgate.net |

| N-Boc-2-phenylindoline | (MeS)₂ | N-Boc-2-methylthio-2-phenylindoline | 94:6 | 95:5 | researchgate.net |

| N-Boc-2-(p-tolyl)indoline | MeOCOCl | N-Boc-2-methoxycarbonyl-2-(p-tolyl)indoline | 93:7 | 94:6 | whiterose.ac.uk |

Chemoenzymatic Transformations for Enantiopure Indolines

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. Enzymes, as chiral catalysts, can perform highly selective transformations under mild conditions.

For example, plant cell cultures have been utilized as biocatalysts for the transformation of 2-phenylindole derivatives. In one study, cultured cells of Eucalyptus perriniana were used to glycosylate 2-phenylindole-3-carboxylic acid, demonstrating the potential of biocatalysis in modifying the indoline scaffold. nih.gov While this specific example focuses on a derivative, the principle can be extended to the stereoselective transformation of this compound itself.

Lipases are another class of enzymes widely used in chemoenzymatic resolutions. For instance, Candida antarctica lipase (B570770) B (CALB) is known for its ability to catalyze stereoselective acylations, which can be applied to the kinetic resolution of racemic indolines bearing a hydroxyl or amino group. researchgate.net Although direct enzymatic resolution of this compound is less commonly reported, the functionalization of the indoline ring to introduce a suitable handle for enzymatic reaction is a viable strategy.

The use of oxidases in chemoenzymatic synthesis has also gained traction. Engineered amine oxidases can be used for the deracemization of cyclic amines, including indoline derivatives, to furnish enantiopure products. nih.gov

Chiral Auxiliary Applications in this compound Derivatization

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Resolved this compound itself can serve as a chiral auxiliary. For instance, (S)-2-phenylindoline has been used to direct the cycloaddition of oxocitral, yielding an enantiopure product that is a precursor for the synthesis of iridoids. researchgate.net The resolution of this compound was achieved by chromatographic separation of diastereomeric urea (B33335) derivatives, which were then cleaved to provide the enantiopure auxiliary. researchgate.net

Other well-established chiral auxiliaries, such as Evans oxazolidinones and Nagao's thiazolidinethiones, are routinely used in asymmetric synthesis and can be applied to the derivatization of the indoline core. orgsyn.orgscielo.org.mx For example, attaching a chiral auxiliary to the nitrogen of the indoline allows for stereocontrolled functionalization at the C3 position. The stereoselectivity is guided by the steric and electronic properties of the auxiliary. wikipedia.org

Table 2: Application of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Substrate | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (S)-2-Phenylindoline | Cycloaddition | Oxocitral | >99:1 | researchgate.net |

| (4S)-Benzyl-1,3-thiazolidin-2-one | Aldol Reaction | Aromatic Aldehydes | 73:27 - 97:3 | scielo.org.mx |

| N-acyl-4-isopropyl-1,3-thiazolidine-2-thione | Lewis acid-mediated addition | Dimethyl acetals | >98:2 | orgsyn.org |

Enantioselective Radical C-H Alkylation Strategies

Recent advancements in catalysis have enabled the direct enantioselective functionalization of C-H bonds, a highly atom-economical approach. Metalloradical catalysis, in particular, has emerged as a powerful tool for the synthesis of chiral indolines. ccspublishing.org.cn

A cobalt(II)-based metalloradical system has been developed for the enantioselective intramolecular radical alkylation of C(sp³)–H bonds. nih.govnih.gov This method utilizes aryldiazomethanes as radical precursors and a chiral D₂-symmetric amidoporphyrin as the ligand for the cobalt catalyst. nih.gov The reaction proceeds at room temperature and affords 2-substituted indolines in high yields and with excellent enantioselectivities. nih.gov This strategy is notable for its functional group tolerance and its applicability to a broad range of C-H bonds. nih.gov Mechanistic studies suggest a stepwise radical pathway.

This catalytic system has proven effective for constructing the C2-C3 bond in indolines asymmetrically, providing access to a variety of chiral 2-substituted indolines. nih.gov The steric and electronic properties of the chiral ligand are crucial for achieving high levels of enantiocontrol in the C-H alkylation process. acs.org

Table 3: Enantioselective Radical C-H Alkylation for Indoline Synthesis

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Co(II)-[D₂-Por] | N-Aryl-N-(2-(diazomethyl)phenyl)alkanamide | 2-Alkylindoline | up to 98 | up to 99 | nih.gov |

| Co(II)-[ZhuPhyrin] | N-Aryl-N-(2-(diazomethyl)phenyl)acetamide | 2-Methylindoline | 93 | 92 | acs.org |

Chemical Reactivity and Mechanistic Elucidation of 2 Phenylindoline

Oxidation Pathways and Radical Chemistry

The oxidation of the 2-phenylindoline framework can proceed through various mechanisms, including electrochemical methods and reactions involving reactive oxygen species. These processes often involve the formation of radical intermediates.

Anodic Oxidation of this compound

Anodic oxidation provides a controlled method for studying the electron transfer processes of this compound and related compounds. researchgate.net The oxidation potentials of these molecules are a key factor in determining their reactivity. researchgate.net For instance, 2-phenyl-1H-indole displays specific oxidation potentials that are influenced by the presence of other electroactive species, such as variously substituted aromatic amines. researchgate.net

Cyclic voltammetry studies are instrumental in elucidating the oxidation mechanisms. researchgate.net These studies have shown that for some indole (B1671886) derivatives, oxidation involves two distinct one-electron transfers. beilstein-journals.org The electrochemical behavior of indole derivatives is often compared to their biological oxidation, suggesting that the mechanisms at an electrode and within a biological system may share similar principles. semanticscholar.org The oxidation of 2-phenyl-1H-indole in the presence of oxygen can lead to a novel indole derivative through a process explained by the β-scission of an indol-2-yloxyl radical. researchgate.net

Reactions Involving Radical Cations and Neutral Radicals

The oxidation of this compound and its precursor, 2-phenyl-1H-indole, can generate both radical cations and neutral radicals. researchgate.net The formation of these species can be achieved through chemical or electrochemical oxidation. researchgate.netsemanticscholar.org The reactivity of these intermediates is complex and can be influenced by the reaction conditions, such as the electrochemical potential used and the presence of oxygen or deprotonating agents. researchgate.net

For example, the reaction of 1-methyl-2-phenylindole (B182965) with N-chlorobenzotriazole generates a radical cation. researchgate.net This radical cation can then either react with oxygen or a nucleophilic solvent or be deprotonated to form a neutral indolyl radical. researchgate.net This radical cation has also been observed to dimerize, with the resulting dimer also being susceptible to oxidation. researchgate.net The study of these radical cations provides insights into their reactivity with other molecules, such as primary aromatic amines. researchgate.netsemanticscholar.org The interaction between the radical cations of 2-phenyl-1H-indole and various aromatic amines has been investigated, revealing that the course of the reaction depends on the relative oxidation potentials of the reacting species. researchgate.net The generation of amine radical cations can also be achieved through visible light photoredox catalysis, which can then undergo various reactions such as deprotonation to form an α-amino radical. beilstein-journals.org

Singlet Oxygenation Mechanisms of Indole Systems

Indole systems, including 2-phenylindole (B188600), are susceptible to reaction with singlet oxygen (¹O₂), a high-energy, non-radical reactive oxygen species. sioc-journal.cnmdpi.com The generation of singlet oxygen in biological systems often occurs through a Type II photodynamic reaction, where a photosensitizer transfers energy to ground state molecular oxygen. mdpi.com

The singlet oxygenation of 2-phenylindole has been studied to elucidate its mechanism. sioc-journal.cn These studies suggest that the reaction proceeds through a zwitterionic intermediate. sioc-journal.cn Trapping experiments in methanolic media indicate that nucleophilic attack occurs predominantly at the stage of this zwitterionic intermediate. sioc-journal.cn The aerobic oxidation of indole-3-acetic acid, catalyzed by horseradish peroxidase, has been shown to produce singlet oxygen, which is detected by its characteristic emission at 1268 nm. nih.gov A plausible mechanism for this singlet oxygen generation is the biomolecular reaction of peroxyl radicals via the Russell mechanism. nih.gov

Nucleophilic and Electrophilic Reactions

The this compound scaffold possesses sites for both nucleophilic and electrophilic attack, allowing for a variety of derivatizations.

Derivatization at the Nitrogen Atom (N-alkylation)

The nitrogen atom of the indoline (B122111) ring is a common site for functionalization, particularly through N-alkylation. This reaction typically involves the deprotonation of the N-H bond followed by reaction with an alkylating agent. nih.govarkat-usa.org A common method employs a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govarkat-usa.org

The efficiency of N-alkylation can be influenced by the nature of the alkylating agent. For instance, the reaction of 2-phenylindole with methyl iodide or MOMCl (methoxymethyl chloride) in the presence of NaH proceeds in high yield. nih.gov However, using benzyl, propargyl, or prenyl bromides can lead to lower yields due to the competing formation of 1,3-disubstituted indole derivatives. nih.gov The N-alkylation of indolines can also be a step in the synthesis of N-functionalized indoles, where the alkylated indoline is subsequently oxidized to the corresponding indole. mdpi.com

Table 1: Examples of N-Alkylation of 2-Phenylindole Derivatives

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-phenylindole | Methyl Iodide | NaH/DMF or THF | N-methyl-2-phenylindole | 94 |

| 2-phenylindole | MOMCl | NaH/DMF or THF | N-(methoxymethyl)-2-phenylindole | 94 |

| 2-phenylindole | (Boc)₂O | - | N-Boc-2-phenylindole | 81 |

| 2-phenylindole | Cyclopropylmethyl bromide | NaH/DMF | N-(cyclopropylmethyl)-2-phenylindole | - |

Data compiled from referenced research articles. nih.govarkat-usa.org Yields are as reported in the sources and may not be optimized.

Substitutions and Functionalizations at the Indole Ring (e.g., C-3)

The indole ring, particularly the C-3 position, is susceptible to electrophilic substitution due to its high electron density. This reactivity allows for the introduction of a wide range of functional groups. For example, 2-phenylindole can react with primary aromatic amines in the presence of an oxidizing agent like N-chlorobenzotriazole to form 2-phenyl-3-arylimino-3H-indoles. This reaction is believed to proceed through an intermediate nitrenium ion.

Further functionalization at the C-3 position can be achieved through various synthetic strategies. Starting from 2-phenylindole-3-carboxaldehyde, a variety of derivatives, such as oximes and cyano-substituted compounds, can be prepared. nih.gov For example, reaction with hydroxylamine (B1172632) hydrochloride or its derivatives yields the corresponding oximes in excellent yields. nih.gov The 3-cyano-2-phenylindole can be obtained from the oxime via a copper(II) acetate-catalyzed reaction under ultrasound irradiation. nih.gov

Table 2: Examples of C-3 Functionalization of 2-Phenylindole

| Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| 2-phenylindole-3-carboxaldehyde | Hydroxylamine hydrochloride | 2-phenyl-1H-indole-3-carboxaldehyde oxime | Excellent |

| 2-phenylindole-3-carboxaldehyde | Methoxylamine hydrochloride | N-(methoxy)-2-phenyl-1H-indole-3-carboximine | Excellent |

Data compiled from referenced research articles. nih.gov Yields are as reported in the sources.

Reaction Mechanisms in Biological Assays

Interaction Mechanisms with Aldehydes in Lipid Peroxidation Assays (e.g., Malondialdehyde, 4-Hydroxyalkenals)

The interaction of this compound derivatives, particularly N-methyl-2-phenylindole, with aldehydes generated during lipid peroxidation serves as the basis for a sensitive colorimetric assay to measure oxidative stress. oxfordbiomed.comnih.gov Lipid peroxidation, the oxidative degradation of lipids, produces unstable hydroperoxides that decompose into a variety of compounds, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxyalkenals (such as 4-hydroxynonenal, 4-HNE). oxfordbiomed.comnih.gov These aldehydes are used as biomarkers for oxidative damage. wikipedia.orgnih.gov The assay's principle relies on the reaction between an indoline derivative and these aldehydes to produce a stable and intensely colored chromophore. oxfordbiomed.comumass.edu

Under mild-temperature and acidic conditions, N-methyl-2-phenylindole reacts with MDA. nih.gov The stoichiometry of this reaction involves one molecule of MDA reacting with two molecules of N-methyl-2-phenylindole. oxfordbiomed.comumass.edu This condensation reaction yields a stable carbocyanine chromophore that exhibits a maximal absorbance at a wavelength of 586 nm. oxfordbiomed.comnih.govnih.gov This distinct spectral property allows for the quantitative measurement of MDA.

The reaction mechanism is not limited to MDA. Under specific acidic conditions, 4-hydroxyalkenals, such as 4-HNE, also react with N-methyl-2-phenylindole to produce the very same cyanine (B1664457) chromophore with an identical maximal absorbance at 586 nm. nih.govnih.gov However, the reactivity is highly dependent on the nature of the acid catalyst employed in the assay medium, a finding that allows for analytical differentiation between the aldehydes. nih.govresearchgate.net

Detailed research has elucidated the critical role of the acid in controlling the reaction pathways. nih.govnih.gov When methanesulfonic acid is used, the conditions are optimal for producing the chromophore from both MDA and 4-hydroxynonenal. nih.govresearchgate.net In contrast, the use of hydrochloric acid facilitates the optimal yield of the chromophore from MDA while resulting in a negligible reaction with 4-hydroxynonenal. nih.govresearchgate.net This selectivity arises because, under the hydrochloric acid-based conditions, 4-hydroxyalkenals undergo an irreversible cyclization reaction. umass.eduresearchgate.net This cyclization prevents them from participating in the condensation reaction with the indole reagent, thus enabling the specific measurement of MDA even in the presence of 4-hydroxyalkenals. umass.eduresearchgate.net Mechanistic studies suggest that the nature of the acid plays a crucial part in the oxidative fragmentation of reaction intermediates into the final chromophores. nih.gov

Table 1: Influence of Acid Catalyst on the Reaction of N-methyl-2-phenylindole with Aldehydes

| Acid Catalyst | Reacting Aldehyde(s) | Outcome/Product | Key Observation |

| Methanesulfonic Acid | Malondialdehyde (MDA) & 4-Hydroxyalkenals (e.g., 4-HNE) | Stable cyanine chromophore (λmax = 586 nm) | Measures the combined total of MDA and 4-hydroxyalkenals. nih.govresearchgate.net |

| Hydrochloric Acid | Malondialdehyde (MDA) only | Stable cyanine chromophore (λmax = 586 nm) | Allows for the specific measurement of MDA, as 4-hydroxyalkenals undergo a competing, irreversible cyclization reaction. nih.govumass.eduresearchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Phenylindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-phenylindoline. Through various NMR experiments, researchers can map out the proton and carbon frameworks, as well as study the molecule's conformational dynamics.

Proton (¹H) NMR Spectroscopy Applications

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the this compound molecule, including their chemical environment and connectivity. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl and indole (B1671886) rings, as well as the protons of the indoline (B122111) core, can be observed.

For instance, in a study utilizing a 400 MHz NMR spectrometer with deuterochloroform (CDCl₃) as the solvent, the protons of a this compound derivative appeared at specific chemical shifts. rsc.org The aromatic protons typically resonate in the downfield region of the spectrum, often between 7 and 8 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the indoline ring, being part of a saturated heterocyclic system, appear at different chemical shifts that are influenced by their specific electronic and steric environments.

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Spectrometer Frequency (MHz) | Proton | Chemical Shift (δ, ppm) |

| 2-Phenylindole (B188600) | CDCl₃ | 400 | Aromatic H | 7.12-7.63 |

| NH | 8.28 | |||

| 1-Methyl-2-phenylindole (B182965) | CDCl₃ | 400 | Aromatic H | 7.15-7.69 |

| CH₃ | 3.70 (s) |

Note: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. Data compiled from various sources. chemicalbook.comwiley-vch.de

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is complementary to ¹H NMR and provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon skeleton.

In a ¹³C NMR spectrum of a this compound derivative, the carbon atoms of the aromatic rings typically appear in the range of 110-150 ppm. google.com The chemical shifts of the indoline ring carbons provide valuable information about their substitution and local electronic environment. For example, the carbon atom at position 2, which is attached to the phenyl group, will have a characteristic chemical shift that is distinct from the other carbons in the indoline ring.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Derivatives

| Compound | Solvent | Spectrometer Frequency (MHz) | Carbon Position | Chemical Shift (δ, ppm) |

| 2-Phenylindole | CDCl₃ | 100.6 | Aromatic C | 102.1-144.0 |

| 1-tert-butyl-2-phenylindole | CDCl₃ | 100.6 | Aromatic C | 106.19-141.83 |

| C(CH₃)₃ | 58.93, 32.09 |

Note: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Data compiled from various sources. wiley-vch.dechemicalbook.com

Variable Temperature NMR Spectroscopy for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes in molecules, such as conformational changes and restricted bond rotations. libretexts.orgucl.ac.uk By recording NMR spectra at different temperatures, researchers can observe changes in the spectral lineshapes, which provide information about the rates of these dynamic processes. libretexts.org

In the context of this compound research, VT-NMR can be employed to study the inversion of the five-membered indoline ring and the rotation of the phenyl group at position 2. At low temperatures, these processes may be slow on the NMR timescale, resulting in separate signals for atoms in different conformations. As the temperature is increased, the rate of exchange between these conformations increases, leading to the broadening and eventual coalescence of the signals into a single, averaged peak. researchgate.net Analysis of these changes allows for the determination of the energy barriers associated with these conformational dynamics.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. amrutpharm.co.in In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge (m/z) ratio. amrutpharm.co.in

Electron impact (EI) ionization is a common "hard" ionization technique that causes significant fragmentation of the molecule. acdlabs.com The fragmentation pattern observed in the mass spectrum serves as a "fingerprint" for the molecule and provides valuable structural information. amrutpharm.co.inacdlabs.com For this compound, characteristic fragments may arise from the cleavage of the bond between the indoline ring and the phenyl group, or from the fragmentation of the indoline ring itself. The molecular ion peak (M⁺) provides the exact molecular weight of the compound. libretexts.org Softer ionization techniques, such as electrospray ionization (ESI), can also be used to produce a protonated molecule [M+H]⁺ with less fragmentation. rsc.orgacdlabs.com

Interactive Data Table: Key Mass Spectrometry Data for 2-Phenylindole

| Ionization Method | Key Fragment (m/z) | Relative Intensity | Interpretation |

| Electron Ionization (EI) | 193 | 99.99 | Molecular Ion (M⁺) |

| 194 | 16.90 | M+1 isotope peak | |

| 192 | 15.50 | [M-H]⁺ | |

| 89 | 17.30 | Fragment ion |

Note: m/z represents the mass-to-charge ratio. Data compiled from PubChem. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of the functional groups present in the this compound molecule. wikipedia.orgspectroscopyonline.com These techniques measure the absorption or scattering of infrared radiation by the molecule, which corresponds to the excitation of its various vibrational modes. wikipedia.org

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching vibration of the indoline ring, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic part of the indoline ring is observed at lower wavenumbers. scifiniti.com Bending vibrations, such as scissoring, rocking, wagging, and twisting of the CH₂ groups, also provide structural information. wikipedia.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Two-dimensional IR spectroscopy can further reveal couplings between different vibrational modes. stfc.ac.uk

Interactive Data Table: Characteristic IR Absorption Frequencies for 2-Phenylindole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | ~3370 |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | ~2900 |

| C=O (Amide) | Stretching | ~1680 |

Note: Wavenumbers are approximate and can vary based on the specific molecular environment. Data compiled from various sources. japsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.orgshu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the conjugated π-system of the phenyl and indole rings. shu.ac.uk The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. libretexts.org The absorption spectrum of 2-phenylindole has been found to have five distinct electronic transitions in the UV region (210-350 nm). chalmers.se Changes in solvent polarity can also affect the λmax, leading to either a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths), providing insights into the nature of the electronic transitions. tanta.edu.eg

Chiroptical Spectroscopy in Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, making them indispensable for determining the enantiomeric purity of compounds like this compound, which possesses a chiral center at the C2 position.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the enantiomeric excess (ee) of chiral compounds. The method measures the difference in absorption between left and right-handed circularly polarized light by a chiral molecule. nih.govutexas.edu This differential absorption is a unique property of each enantiomer, which produces a CD spectrum with positive or negative signals (Cotton effects) that are equal in magnitude but opposite in sign to that of its mirror image. For a scalemic mixture, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. researchgate.nethindsinstruments.com

In the context of this compound research, synthetic strategies often aim to produce enantioenriched products. For instance, the copper-catalyzed allylic amination of this compound with 1,3-diaryl allyl acetate (B1210297) has been reported to yield the corresponding N-allylated this compound derivative with a high enantioselectivity of 96% ee. The determination of such high enantiomeric purity values relies heavily on chiroptical methods, primarily CD spectroscopy or chiral High-Performance Liquid Chromatography (HPLC). hindsinstruments.com

To determine the enantiomeric excess of a this compound sample, a calibration curve is typically generated by plotting the CD intensity at a specific wavelength against known ee values of prepared standards. The ee of an unknown sample can then be determined by measuring its CD signal and interpolating from this curve. utexas.eduhindsinstruments.com

Table 1: Illustrative Correlation of CD Signal with Enantiomeric Excess for a Chiral this compound Derivative

| Sample | Enantiomeric Excess (% ee) | CD Signal (mdeg) at λmax |

| 1 | 100% (R) | -15.0 |

| 2 | 50% (R) | -7.5 |

| 3 | 0% (Racemic) | 0.0 |

| 4 | 50% (S) | +7.5 |

| 5 | 100% (S) | +15.0 |

Currently, there is a lack of publicly available research specifically applying Flow Linear Dichroism to the orientational analysis of this compound.

Circular Dichroism (CD) Spectroscopy

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of an electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. iucr.org

For complex chiral molecules such as derivatives of this compound, X-ray crystallography is particularly crucial as it can unambiguously establish the absolute configuration of stereocenters. Research on the synthesis of complex heterocyclic structures has utilized X-ray analysis to confirm the structure and determine the absolute configuration of chiral this compound derivatives. For example, the absolute configuration of a chlorine-containing benzocyclobutene, synthesized from a chiral this compound precursor, was unequivocally determined by growing a single crystal and subjecting it to X-ray analysis. cam.ac.uk

Furthermore, the structure of complex derivatives like (2-((4-methoxyphenyl)amino)phenyl)(phenyl)methyl)-5-methyl-2-phenylindoline has been confirmed through X-ray crystallography, with the resulting data often deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access. This data provides irrefutable proof of the molecular structure and stereochemistry.

The data obtained from an X-ray crystallographic experiment is comprehensive and is typically summarized in a crystallographic information file (CIF). Key parameters include the crystal system, space group, and unit cell dimensions.

Table 2: Representative Crystallographic Data for a 2-Phenylindole-based Precursor

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment, based on a precursor for 2-phenylindole synthesis. iucr.org

| Parameter | Value |

| Chemical Formula | C21H18N2O2S |

| Formula Weight | 362.44 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.3394 (9) |

| b (Å) | 14.1561 (11) |

| c (Å) | 10.7490 (8) |

| β (°) | 106.319 (3) |

| Volume (ų) | 1799.4 (2) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.338 |

| R-factor | 0.046 |

Computational Chemistry and Theoretical Modeling of 2 Phenylindoline

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov These methods are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.goviiarjournals.org For derivatives of the closely related 2-phenylindole (B188600) scaffold, various QSAR studies have been conducted to elucidate the structural requirements for their anticancer properties. chem-soc.sinih.gov These studies often involve calculating molecular descriptors that quantify various aspects of a molecule's structure and using them to build predictive models. nih.govx-mol.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a set of aligned molecules to predict their biological activity. This method has been successfully applied to 2-phenylindole derivatives to understand their anticancer activity.

One study focused on a series of 43 tubulin inhibitors with a 2-phenylindole structure, evaluating their cytotoxicity against the MDA-MB-231 human breast cancer cell line. nih.gov The resulting CoMFA model demonstrated significant statistical quality and predictive ability. nih.gov The model yielded a high cross-validation coefficient (q²) of 0.705 and a conventional correlation coefficient (R²) of 0.910. nih.gov When used to predict the activity of an external test set of compounds, the model showed good predictive power with a predictive correlation coefficient (R²pred) of 0.688. nih.gov Another study comparing CoMFA to a different QSAR method also reported the q² value of 0.705 for the CoMFA model on the same set of 43 compounds. chem-soc.siresearchgate.net

A separate 3D-QSAR analysis using CoMFA and a related method, CoMSIA, was performed on 2-phenylindole derivatives as inhibitors of the MCF7 breast cancer cell line. plos.org The optimized model showed strong reliability and predictive accuracy, which is essential for designing new compounds with potentially enhanced anticancer activity. plos.org

The insights from CoMFA contour maps, which visualize the favorable and unfavorable regions for steric and electrostatic interactions, help guide the rational design of new, more potent inhibitors. nih.gov For the 2-phenylindole derivatives, the analysis suggested that substituents with higher electronegativity at the R¹ position, a linear alkyl chain of four or five carbons at the R² position, and a methoxy-type group at the R³ position would be beneficial for anticancer activity. nih.gov

Table 1: Statistical Results of CoMFA Study on 2-Phenylindole Derivatives

This table summarizes the statistical validation parameters from a CoMFA study on 43 2-phenylindole derivatives as anticancer agents. nih.gov

| Parameter | Value | Description |

| Cross-validation Coefficient (q²) | 0.705 | Indicates the internal predictive ability of the model. |

| Correlation Coefficient (R²) | 0.910 | Measures the goodness of fit for the training set data. |

| Predictive Correlation Coefficient (R²pred) | 0.688 | Measures the predictive power of the model on an external test set. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the interactions between a ligand and the amino acid residues in the binding site of a target protein. nih.govacs.org

For 2-phenylindole and 2-phenylindoline derivatives, molecular docking has been employed to understand their mechanism of action against various biological targets. In studies of anticancer 2-phenylindole derivatives, docking simulations were used in conjunction with CoMFA to analyze the interactions between the ligands and the colchicine-binding site of tubulin. nih.gov These simulations provided detailed information about the binding mode and helped to rationalize the structure-activity relationships derived from the CoMFA model. nih.gov

Another investigation focused on the interaction of 2-phenyl-1H-indole derivatives with estrogen and progesterone (B1679170) receptors, which are implicated in breast cancer. biointerfaceresearch.com Molecular docking results indicated that specific ligands, such as L39, L40, and L48, fit well within the binding pocket of the estrogen-α receptor (PDB ID: 1A52). biointerfaceresearch.com The stability of these ligand-receptor complexes was further confirmed by molecular dynamics simulations. biointerfaceresearch.com

In a study of 36 substituted 2-phenylindoles with estrogenic activity, docking was performed against the human alpha estrogen receptor using programs like FRED and AutoDock Vina. chemicalpapers.com The results were consistent with experimental X-ray diffraction data, validating the docking procedure. chemicalpapers.com More recently, newly designed 2-phenylindole derivatives were docked into the binding sites of multiple cancer-related targets, including CDK2, EGFR, and Tubulin. The simulations revealed strong binding affinities, suggesting that these compounds could act as multi-target inhibitors. plos.org

Table 2: Examples of Molecular Docking Studies on 2-Phenylindole/indoline (B122111) Derivatives

This table highlights key molecular docking studies, the protein targets investigated, and the software used.

| Compound Series | Protein Target(s) | Docking Software/Method | Key Finding | Reference |

| 2-Phenylindole derivatives | Tubulin (Colchicine site) | Not specified | Revealed key structural factors for anticancer activity. | nih.gov |

| 2-Phenyl-1H-indole derivatives | Estrogen-α (1A52), Progesterone (1A28) | Not specified | Identified ligands with good fit and interaction with receptor pockets. | biointerfaceresearch.com |

| Substituted 2-phenylindoles | Human alpha estrogen receptor | FRED, AutoDock Vina | Docking results were coherent with X-ray data. | chemicalpapers.com |

| Designed 2-phenylindole derivatives | CDK2, EGFR, Tubulin | Not specified | Showed better binding affinities than reference compounds. | plos.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. ukm.my DFT is widely used in chemistry and materials science due to its favorable balance of accuracy and computational cost compared to other methods. wikipedia.orgnih.gov

In the context of this compound research, DFT calculations are crucial for several reasons. They are used to optimize the three-dimensional geometry of the molecules, which is a necessary first step for many other computational methods like QSAR and molecular docking. x-mol.net For instance, a study on 2-phenylindole derivatives used the B3LYP functional with the 6-311G(d,p) basis set to perform geometry optimizations before calculating molecular descriptors for a QSAR model. x-mol.net

DFT allows for the calculation of a wide range of electronic properties, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These properties help in understanding the reactivity of the molecule and its potential for non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with a biological target. Furthermore, DFT can be used to model reaction mechanisms and calculate the energetics of reaction pathways, such as activation energies and transition states. materialssquare.com This is valuable for understanding the metabolic fate of a drug candidate or the mechanism of its covalent interaction with a target. While specific DFT studies on the reaction energetics of this compound were not found, the principles of DFT make it an indispensable tool for such investigations. materialssquare.com

Applications of Artificial Intelligence (AI) in Drug Discovery and Compound Design for Indole (B1671886)/Indoline Systems

Artificial intelligence (AI), particularly machine learning (ML) and deep learning, is revolutionizing the drug discovery process. nih.govfarmaciajournal.com AI algorithms can analyze vast and complex datasets to identify novel drug targets, screen virtual compound libraries, generate new molecular structures (de novo design), and predict pharmacokinetic and toxicity profiles. premierscience.commdpi.com These capabilities significantly accelerate the identification of promising drug candidates and reduce the time and cost of pharmaceutical research. mdpi.com

In the field of indole and indoline-based drug discovery, AI is being applied to build more accurate predictive models. One study on 2-phenylindole derivatives developed QSAR models using both multiple linear regression and a back-propagation artificial neural network (BP-ANN). x-mol.net The BP-ANN model proved to be significantly more powerful, achieving a predictive correlation coefficient (R²pred) of 0.9416, demonstrating the superior ability of machine learning techniques to capture complex non-linear relationships between chemical structure and biological activity. x-mol.net

Structure Activity Relationship Sar and Derivatization Studies of 2 Phenylindoline

Influence of N-Substitution on Biological Activity

Modifications at the nitrogen atom (N-1 position) of the 2-phenylindoline ring have been shown to significantly impact biological activity. Studies have explored the effects of introducing various substituents, from simple alkyl groups to more complex aromatic systems, leading to notable changes in potency and selectivity.

In the context of antitubercular activity, substituting the indole (B1671886) nitrogen with groups like hydrogen, methyl, isopropyl, and phenyl has been investigated. mdpi.com Interestingly, the introduction of a bulkier aromatic group, such as a phenyl ring, was found to be favorable for activity against Mycobacterium tuberculosis. mdpi.com For instance, N-phenylindole derivatives have demonstrated potent inhibitory activity against the Pks13 enzyme in M. tuberculosis. nih.gov

Conversely, for the inhibition of nitric oxide synthase, alkylation at the N-1 position has been explored. The introduction of a propargyl group or a Boc (tert-butyloxycarbonyl) group resulted in moderate inhibitory effects against nitrite (B80452) production. nih.gov However, these modifications were also associated with cytotoxicity. nih.gov Methylation of the indole nitrogen in certain 2-phenylindole (B188600) series was found to retain cellular potency against M. tuberculosis, indicating that the indole NH group is not essential for this specific activity. nih.gov

Research into the antidepressant potential of 2-phenylindole derivatives involved the substitution of the indole nitrogen with an ethyl acetate (B1210297) group. rjptonline.org This modification was a key step in the synthesis of compounds that were subsequently evaluated for their effects in preclinical models of depression. rjptonline.org

The following table summarizes the influence of various N-substituents on the biological activity of this compound derivatives.

| N-Substituent | Biological Activity | Key Findings | Reference |

| Phenyl | Antitubercular (Pks13 inhibition) | Favorable for activity against M. tuberculosis. | mdpi.comnih.gov |

| Propargyl | Nitric Oxide Synthase Inhibition | Showed moderate inhibitory effect against nitrite production, but with associated cytotoxicity. | nih.gov |

| N-Boc | Nitric Oxide Synthase Inhibition | Exhibited moderate inhibitory effect against nitrite production, but with associated cytotoxicity. | nih.gov |

| Methyl | Antitubercular | Retained cellular potency, suggesting the indole NH is not essential for activity. | nih.gov |

| Ethyl acetate | Antidepressant | Utilized in the synthesis of derivatives with potential antidepressant action. | rjptonline.org |

Impact of Substituents at the C-3 Position

The C-3 position of the this compound scaffold has been a key site for chemical modification to modulate pharmacological activity. The introduction of different functional groups at this position has led to significant variations in the biological profiles of the resulting derivatives.

For instance, in the pursuit of nitric oxide synthase and NFκB inhibitors, various substituents at the C-3 position were evaluated. It was found that a 3-carboxaldehyde oxime or a 3-cyano group on the 2-phenylindole scaffold resulted in potent inhibitory activity. nih.gov Specifically, 2-phenyl-1H-indole-3-carboxaldehyde oxime demonstrated strong inhibition of nitrite production. nih.gov The size and electronic properties of the substituent at this position were shown to be crucial for the inhibitory effect. nih.gov In contrast, the introduction of a bulky benzyl-substituted oxime at C-3 was less effective. nih.gov

In the context of anticancer activity, modifications at the C-3 position have also been explored. The introduction of a thiosemicarbazone substituent at the C-3 indole ring led to hydrophobic interactions within the active site of topoisomerase IIα. researchgate.net The stereochemistry at the C-3 position of the pyrrolidine (B122466) ring in some 2-phenylindole series was found to have no significant role in defining potency against M. tuberculosis, as both enantiomers and the racemic mixture showed similar minimum inhibitory concentrations (MICs). nih.gov This finding suggests a degree of flexibility for structural modifications at this position without compromising activity. nih.gov

The table below outlines the impact of different C-3 substituents on the biological activities of this compound derivatives.

| C-3 Substituent | Biological Activity | Key Findings | Reference |

| Carboxaldehyde Oxime | Nitric Oxide Synthase & NFκB Inhibition | Exhibited potent inhibitory activity. | nih.gov |

| Cyano | Nitric Oxide Synthase & NFκB Inhibition | Showed inhibitory activity comparable to the oxime derivative. | nih.gov |

| Thiosemicarbazone | Anticancer (Topoisomerase IIα inhibition) | Formed hydrophobic interactions with the enzyme's active site. | researchgate.net |

| Side Chain Removal | Antitubercular | MIC was retained, indicating the side chain is not essential for potency. | nih.gov |

Role of Phenyl Ring Substitutions on Pharmacological Profiles

Substitutions on the 2-phenyl ring of the indoline (B122111) core play a critical role in determining the pharmacological profiles of these compounds. The nature, position, and number of substituents can profoundly influence their activity, selectivity, and even their mechanism of action.

In the development of antitubercular agents, it was observed that an unsubstituted phenyl ring at the C-2 position provided the best results in some series. nih.gov However, in other series of N-phenylindole derivatives, substitutions on the 2-phenyl ring were explored. Methoxyl substitutions on this ring were found to slightly decrease antitubercular activity compared to the corresponding hydroxyl substitutions. nih.gov

For antidepressant activity, hydrophobic substitutions on the 2-phenyl ring were found to be important. rjptonline.org Derivatives with more hydrophobic substituents demonstrated a greater reduction in immobility time in preclinical models, suggesting enhanced antidepressant-like effects. rjptonline.org Conversely, the presence of a hydroxyl substitution on the 2-phenyl ring was found to be detrimental to this activity. rjptonline.org

In the context of nitric oxide synthase inhibition, various substituents on the 2-phenyl group yielded variable results. A 2'-methyl substitution led to more potent activity, although it was also associated with cytotoxicity. nih.gov Halogen substitutions, such as two chloro atoms, resulted in moderate inhibitory activity. nih.gov The position and number of fluoro atoms on the 2-phenyl ring were also found to be crucial for dual inhibitory activities against nitric oxide synthase and NFκB. nih.gov Similarly, the location and number of methoxy (B1213986) groups influenced the inhibitory activities. nih.gov

The following table summarizes the effects of different substitutions on the 2-phenyl ring.

| Phenyl Ring Substituent | Position | Biological Activity | Key Findings | Reference |

| Unsubstituted | 2-phenyl | Antitubercular | Provided the best results in certain series. | nih.gov |

| Hydroxyl | - | Antitubercular | Generally more active than methoxyl analogs. | nih.gov |

| Hydrophobic groups | - | Antidepressant | Important for activity; enhanced effects in preclinical models. | rjptonline.org |